molecular formula C11H13NO3S B12383970 Brassicanate A sulfoxide

Brassicanate A sulfoxide

Cat. No.: B12383970
M. Wt: 239.29 g/mol
InChI Key: UXRVFZJXVIOHLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of brassicanate A sulfoxide involves the isolation of the compound from Brassica oleracea. The process typically includes extraction, purification, and identification steps. Specific details on the synthetic routes and reaction conditions are not extensively documented in the literature.

Industrial Production Methods

Industrial production methods for this compound are still under research and development. The focus is on optimizing the extraction and purification processes to achieve higher yields and purity levels suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

Brassicanate A sulfoxide undergoes various chemical reactions, including:

    Oxidation: The sulfoxide group can be further oxidized to sulfone under specific conditions.

    Reduction: The sulfoxide group can be reduced to sulfide using reducing agents.

    Substitution: The compound can participate in substitution reactions, particularly involving the sulfoxide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Conditions vary depending on the specific substitution reaction, but typically involve nucleophiles and appropriate solvents.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Brassicanate A sulfoxide has a wide range of scientific research applications:

Properties

Molecular Formula

C11H13NO3S

Molecular Weight

239.29 g/mol

IUPAC Name

methyl 2-methylsulfinyl-2,3-dihydro-1H-indole-3-carboxylate

InChI

InChI=1S/C11H13NO3S/c1-15-11(13)9-7-5-3-4-6-8(7)12-10(9)16(2)14/h3-6,9-10,12H,1-2H3

InChI Key

UXRVFZJXVIOHLU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C(NC2=CC=CC=C12)S(=O)C

Origin of Product

United States

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